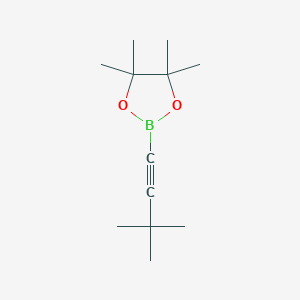
5-Chloro-2-ethoxypyridine-4-carboxylic acid
Übersicht
Beschreibung
5-Chloro-2-ethoxypyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1593360-08-7 . It has a molecular weight of 201.61 and its IUPAC name is 5-chloro-2-ethoxyisonicotinic acid . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-ethoxypyridine-4-carboxylic acid is 1S/C8H8ClNO3/c1-2-13-7-3-5 (8 (11)12)6 (9)4-10-7/h3-4H,2H2,1H3, (H,11,12) . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
5-Chloro-2-ethoxypyridine-4-carboxylic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Agents : 5-Chloro-2-ethoxypyridine-4-carboxylic acid derivatives have been used in the synthesis of potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Reactivity Studies : Research has been conducted on the reactivity of 5-chloro-2,4-dihydroxypyridine derivatives, including 5-chloro-2-ethoxy-4-hydroxypyridine, towards various agents like bromine and hydrochloric acid (Kolder & Hertog, 2010).
Thermal Eliminations Study : A kinetic study on the thermal decomposition of compounds including 2-ethoxypyridine derivatives has been conducted, shedding light on the effects of the aza ‘substituent’ and π-bond order on elimination rates (Al-Awadi & Taylor, 1986).
Synthesis of Gastric-Acid Inhibiting Compounds : This compound has been used in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds (Mittelbach et al., 1988).
Synthesis of Pyrrolizidine Alkaloids : It's used in the synthesis of all stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, a component of axillaridine, which is a pyrrolizidine alkaloid (Matsumoto et al., 1992).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQPYXDMQNUYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxypyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(2-bromophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3243691.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3243699.png)









![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)

